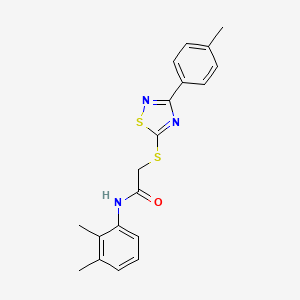

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2,3-Dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group and a thioether-linked acetamide moiety. However, direct pharmacological or pesticidal data for this specific compound are absent in the provided evidence. Its structural analogs, as discussed below, provide insights into its hypothetical properties and applications.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-7-9-15(10-8-12)18-21-19(25-22-18)24-11-17(23)20-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLAFSTWXYSALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2,3-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring or the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thioethers. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzyme Inhibitory Activity: Thiadiazole-Triazole Hybrids

highlights structurally related acetamide-thiadiazole hybrids with nanomolar IC50 values against CDK5/p25, a kinase implicated in neurodegenerative diseases. For instance:

- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50: 42 ± 1 nM)

- 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50: 30 ± 1 nM) .

Key Comparisons :

- The target compound lacks the triazolo-thiadiazole fusion ring but retains the thiadiazole-thioacetamide scaffold. Chlorination (as in the second compound) enhances inhibitory potency, suggesting that electron-withdrawing groups may improve activity. The p-tolyl substituent in the target compound could similarly modulate enzyme interactions through hydrophobic or π-π stacking effects.

Key Comparisons :

- The target compound replaces the chloro group with a thiadiazole-thioether system, which may alter mode of action. Chloroacetamides typically inhibit very-long-chain fatty acid (VLCFA) elongation in plants, but sulfur-containing analogs like the target compound could interact with different biological targets, such as glutathione S-transferases or redox enzymes.

Molecular Interactions: Thiadiazole-Acetamide Salts

discusses sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate, which exhibits strong intermolecular interactions with enzymes due to its sulfur-rich architecture .

Key Comparisons :

- The sodium salt’s enhanced solubility (via carboxylate) contrasts with the target compound’s neutral acetamide group.

Substituent Effects: Tolyl Isomerism

includes ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate , an analog differing in tolyl substitution (m- vs. p-) and ester functionalization .

Key Comparisons :

- Ester groups (as in the analog) versus free acetamides (as in the target compound) also influence bioavailability and metabolic stability.

Research Implications and Gaps

- Structural Optimization : Introducing electron-withdrawing groups (e.g., Cl) or polar moieties (e.g., carboxylates) could enhance the target compound’s activity, as seen in analogs .

- Biological Testing : Prioritize assays for kinase inhibition (CDK5/p25) or herbicide activity (VLCFA elongation) based on structural parallels.

- Tolyl Isomer Studies : Compare m- vs. p-tolyl derivatives to evaluate steric/electronic effects on target engagement .

Biological Activity

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H18N4OS

- Molecular Weight : 318.41 g/mol

The presence of the thiadiazole moiety is significant as it is often associated with various pharmacological activities, including antibacterial and antifungal properties.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives can have potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The activity is often measured using Minimum Inhibitory Concentration (MIC) values.

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | 32.6 | |

| Thiadiazole Derivative B | Escherichia coli | 47.5 | |

| This compound | Various strains | TBD | Current Study |

In vitro studies have demonstrated that compounds containing the thiadiazole ring can inhibit bacterial growth effectively. For example, some derivatives have shown activity comparable to standard antibiotics like ampicillin.

Antitumor Activity

The potential antitumor effects of thiadiazole derivatives are also notable. Research has highlighted their ability to induce cytotoxicity in cancer cell lines. For instance, a study found that certain thiadiazole compounds could significantly reduce cell viability in various tumor cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiadiazole Derivative C | HeLa (cervical cancer) | 15.0 | |

| Thiadiazole Derivative D | MCF-7 (breast cancer) | 20.5 | |

| This compound | TBD | TBD | Current Study |

The mechanisms by which these compounds exert their antitumor effects may involve apoptosis induction and cell cycle arrest.

Case Studies

- Case Study on Antibacterial Activity : A series of experiments were conducted to evaluate the antibacterial efficacy of various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiadiazole structure significantly influenced antimicrobial potency.

- Case Study on Anticancer Properties : In vitro assays were performed on several cancer cell lines to assess the cytotoxic effects of a new class of thiadiazole derivatives. Results showed promising activity with IC50 values indicating effective growth inhibition.

Q & A

Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and what intermediates are critical?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thiourea derivatives with substituted aryl groups (e.g., 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol) under reflux conditions using sodium hydroxide .

- Step 2 : Thioether linkage formation between the thiadiazole intermediate and 2-chloroacetamide derivatives (e.g., N-(2,3-dimethylphenyl)-2-chloroacetamide) in polar aprotic solvents like DMF, catalyzed by triethylamine .

- Key intermediates : 3-(p-Tolyl)-1,2,4-thiadiazole-5-thiol and N-(2,3-dimethylphenyl)-2-chloroacetamide.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How should researchers characterize the compound’s structural integrity and purity?

Standard characterization methods include:

- Spectroscopy :

- Chromatography :

- X-ray crystallography : Resolve steric effects from the 2,3-dimethylphenyl group and thiadiazole-thioacetamide conformation .

Q. What preliminary biological screening strategies are recommended for this compound?

- In vitro assays :

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Reaction conditions :

- Scalability :

- Batch vs. flow chemistry : Continuous flow reactors improve reproducibility for large-scale synthesis (yield >75% vs. 60% in batch) .

Q. How to resolve contradictions in reported bioactivity data across similar thiadiazole-thioacetamide derivatives?

Q. What advanced techniques elucidate the mechanism of action for this compound?

Q. How to design derivatives to improve pharmacokinetic properties without compromising activity?

- Structural modifications :

- In silico tools :

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Potential causes :

- Solutions :

Q. What computational methods validate the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.